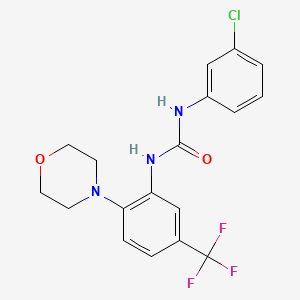
1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea” is a chemical compound with the molecular formula C18H17ClF3N3O2 . It has a molecular weight of 399.79 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 399.79 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Anion Receptor Development : Amendola et al. (2006) reported on the development of a urea-based anion receptor, which demonstrates a unique geometrical arrangement allowing for tetrafurcate H-bond interaction with spherical anions such as halides and H2PO4-. This receptor showed the capability to rearrange in the presence of acetate anions, indicating potential applications in anion recognition and selectivity (Amendola et al., 2006).
Cancer Cell Proliferation Inhibition : Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas, including a compound with a similar structure, as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, offering a pathway to potential anti-cancer agents (Denoyelle et al., 2012).
Chronic Myeloid Leukemia Treatment : Li et al. (2019) synthesized a series of urea derivatives targeting receptor tyrosine kinase inhibitors, showing potent activity against human chronic myeloid leukemia cell line K562. These compounds demonstrated minimal cellular toxicity and reduced protein phosphorylation of the PI3K/Akt signal pathway, highlighting their potential as treatments for chronic myeloid leukemia and cancer (Li et al., 2019).
Antibacterial and Antifungal Activities : Sujatha et al. (2019) synthesized and evaluated the antibacterial and antifungal activities of certain urea derivatives. The study found that compounds including 1-(5-chloro-2[(4-substituted-1, 3-thiazol-2-yl) amino] phenyl)-2,2,2-trifluoroethanone derivatives exhibited significant antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Sujatha et al., 2019).
Corrosion Inhibition : Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic solutions. The study demonstrated that these compounds act as effective corrosion inhibitors, potentially offering a new approach to protecting metals against corrosion (Mistry et al., 2011).
Pesticide Development : A study on the crystal structure of flufenoxuron, a benzoylurea pesticide, provides insights into the chemical properties and potential applications of similar urea derivatives in the development of new pesticides (Jeon et al., 2014).
Insecticide Mechanism Study : Mulder and Gijswijt (1973) conducted a study on two new insecticides, including a urea derivative, which interfere with cuticle deposition in insects. This research offers insights into the potential use of similar urea compounds as insecticides with a unique mode of action (Mulder & Gijswijt, 1973).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-13-2-1-3-14(11-13)23-17(26)24-15-10-12(18(20,21)22)4-5-16(15)25-6-8-27-9-7-25/h1-5,10-11H,6-9H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDVFYHZXMOGPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2413525.png)
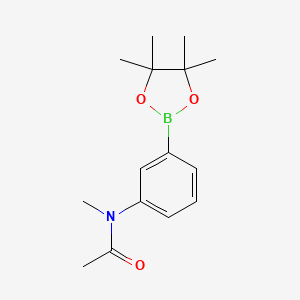

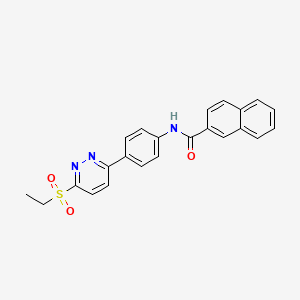
![(3r,5r,7r)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)adamantane-1-carboxamide](/img/structure/B2413529.png)
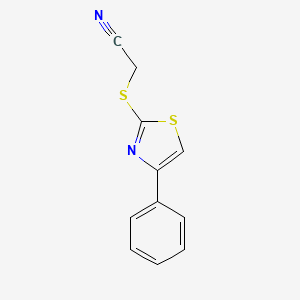
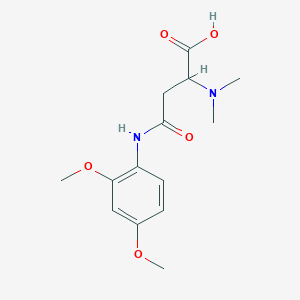
![2-({4-amino-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2413533.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413535.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2413536.png)
![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea](/img/structure/B2413538.png)
![3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2413540.png)
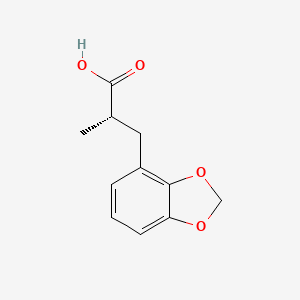
![1-[(2-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2413547.png)